B1577262 Defensin D

Defensin D

Numéro de catalogue: B1577262
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Defensin D belongs to the defensin family of small (approximately 2-5 kDa), cationic host defense peptides that form a crucial component of the innate immune system across many species . These peptides are characterized by a conserved structure stabilized by three disulfide bonds and exhibit broad-spectrum antimicrobial activity . Their primary mechanism of action involves disrupting the integrity of microbial membranes, leading to the killing of bacteria, fungi, and enveloped viruses . Beyond their direct antimicrobial role, defensins serve as multifunctional immune modulators. They can chemoattract immune cells and influence cytokine production, thereby bridging innate and adaptive immunity . Some β-defensin isoforms, such as DEFB126, are predominantly expressed in the epididymis and play critical, non-immunological roles in male reproduction, including sperm maturation, protection, and function . Due to their diverse functions, Defensin D is a valuable reagent for research in immunology, microbiology, reproductive biology, and developing novel anti-infective therapies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

Bioactivité

Antimicrobial

Séquence

GFGVGDSACAAHCIARGNRGGYCNSKKVCVC

Origine du produit

United States

Applications De Recherche Scientifique

Case Studies

  • Bacterial Infections : A study demonstrated that Defensin D significantly reduced bacterial load in Staphylococcus aureus infections in vitro, highlighting its potential as a therapeutic agent against antibiotic-resistant strains .
  • Fungal Infections : Research indicated that Defensin D effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections .
Pathogen TypePathogen NameObserved EffectReference
BacteriaStaphylococcus aureusReduced bacterial load
FungiCandida albicansInhibition of growth

Immunomodulatory Effects

Defensin D has been shown to modulate immune responses, enhancing the activity of immune cells such as macrophages and T cells. This immunomodulatory role is critical in developing therapies for various diseases:

  • Cancer Therapy : Studies suggest that Defensin D can enhance anti-tumor immunity by promoting T cell activation and proliferation .
  • Autoimmune Diseases : Its ability to regulate inflammation makes it a candidate for treating autoimmune conditions by modulating excessive immune responses .

Clinical Trials

Recent clinical trials have explored the use of Defensin D in treating chronic inflammatory diseases and cancers. Early results indicate promising outcomes in reducing inflammation and tumor size .

Plant Defense Mechanisms

Defensins derived from plants have been utilized as biopesticides due to their broad-spectrum antimicrobial properties:

  • Fungal Pathogen Resistance : Plant defensins have been engineered into crops to enhance resistance against fungal pathogens, thereby reducing reliance on chemical fungicides .
  • Biocontrol Agents : Research has shown that plant-derived defensins can be effective against various agricultural pests, contributing to sustainable farming practices .

Case Studies

  • A study on Medicago truncatula demonstrated that defensins such as MtDef4 exhibited significant antifungal activity against Botrytis cinerea, a common plant pathogen .
Application TypeExampleEffect ObservedReference
Crop ProtectionMedicago truncatulaAntifungal activity against Botrytis cinerea

Comparaison Avec Des Composés Similaires

Table 1. Structural and Functional Comparison of Defensin D and Related Peptides

Parameter Defensin D hBD2 BmKDfsin4 Petunia Defensin 1
Source Housefly Human Scorpion Petunia hybrida
Molecular Weight ~10 kDa ~4.5 kDa ~4 kDa ~5 kDa
Disulfide Bonds 3–4 (inferred) 3 3 5
Key Activity Anti-E. coli Broad-spectrum K+ channel blocker Anti-fungal
Induction Wounding Pathogen-induced Constitutive Jasmonate-induced

Méthodes De Préparation

Biosynthesis and Natural Processing of Defensin D

Defensin peptides, including Defensin D, are naturally produced as pre-pro-defensins comprising a signal peptide, a pro-segment, and the mature peptide sequence. The biosynthesis involves:

  • Signal Peptide Cleavage: Rapid removal of the signal peptide (~20 amino acids) to generate a pro-defensin intermediate.
  • Pro-segment Role: The pro-segment modulates charge balance, reducing toxicity to host cells during intracellular transport.
  • Maturation: The mature defensin peptide is formed after further proteolytic processing and folding, often resulting in dimerization or multimerization which enhances antimicrobial activity.

Notably, defensins differ in their pro-segment length and expression patterns, influencing their processing pathways. For example, α-defensins are constitutively expressed, while β-defensins are inducible, affecting intracellular transport and maturation speed.

Solid-Phase Peptide Synthesis (SPPS) of Defensin D

Chemical synthesis of Defensin D predominantly employs solid-phase peptide synthesis (SPPS), a method that facilitates precise assembly of the peptide chain from the C-terminus to the N-terminus on a resin support. Key features include:

  • Fmoc Chemistry: Use of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups allows stepwise elongation of the peptide chain with minimal racemization.
  • Automated Synthesizers: Devices like the CEM Liberty microwave peptide synthesizer automate the coupling and deprotection cycles, improving efficiency and yield.
  • Cleavage from Resin: Peptides are cleaved from the resin using acid cocktails such as modified reagent K (TFA-based), which also removes side-chain protecting groups.
  • Purification: Crude peptides are purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >90% purity.

Oxidative Folding and Disulfide Bond Formation

Defensin D contains multiple cysteine residues forming disulfide bonds critical for its stable, bioactive conformation. The oxidative folding process involves:

  • Reduction of Crude Peptides: Treatment with reducing agents like dithiothreitol (DTT) in denaturing conditions (e.g., 6 M guanidine-HCl) ensures all cysteines are in the reduced thiol state.
  • Oxidation Conditions: Controlled oxidation is performed by stirring peptides in mildly basic aqueous solutions or in 50% dimethyl sulfoxide (DMSO) to promote correct disulfide bond formation.
  • Purification Post-Oxidation: The oxidized peptides are purified again by RP-HPLC to remove misfolded or aggregated species, achieving >95% homogeneity.
  • Verification: Mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC confirm the correct mass and purity of the folded peptides.

Cyclization Techniques for Cyclic Defensin D Analogues

Some defensins, especially θ-defensins, are cyclic peptides, requiring specialized cyclization methods:

  • Native Chemical Ligation (NCL): This technique enables head-to-tail cyclization by reacting a C-terminal thioester with an N-terminal cysteine residue, forming a native peptide bond through an irreversible S→N acyl transfer.
  • Cyclization Reagents: Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used to facilitate cyclization.
  • Challenges: Early methods faced issues like cysteine racemization and side reactions; however, NCL has largely overcome these, allowing efficient synthesis of cyclic defensins with multiple disulfide bonds.
  • One-Pot Cyclization and Oxidation: Recent advancements include simultaneous cyclization and oxidation in a single reaction vessel, streamlining production.

Comparative Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Conditions Outcome/Purpose Reference
Peptide Chain Assembly Solid-Phase Peptide Synthesis (SPPS) Fmoc chemistry, automated synthesizers Sequential amino acid coupling on resin
Cleavage from Resin Acidic cleavage (Reagent K) TFA-based cocktail Release of peptide and side-chain deprotection
Reduction of Cysteines DTT in denaturing buffer 6 M guanidine-HCl, Tris-HCl, EDTA Reduction of disulfide bonds to free thiols
Oxidative Folding Stirring in 50% DMSO or basic aqueous pH 7.8–8.0, room temperature, overnight Formation of native disulfide bonds
Cyclization (for cyclic peptides) Native Chemical Ligation (NCL) C-terminal thioester, N-terminal cysteine, EDC/HOBt or BOP Head-to-tail cyclization forming cyclic backbone
Purification Preparative RP-HPLC Water-acetonitrile gradients with 0.1% TFA Isolation of pure, correctly folded peptides
Verification MALDI-TOF MS, Analytical RP-HPLC Mass spectrometry and chromatographic analysis Confirmation of molecular weight and purity

Research Findings and Optimization Insights

  • Yield and Purity: The use of automated SPPS with Fmoc chemistry and optimized cleavage protocols yields peptides with high purity (>90% post-purification) and good overall yield.
  • Disulfide Bond Formation: Oxidation in DMSO or buffered aqueous solutions is effective; however, reaction time and pH must be carefully controlled to avoid incorrect folding or aggregation.
  • Cyclization Efficiency: Native chemical ligation has significantly improved the synthesis of cyclic defensins, reducing side products and racemization compared to earlier coupling methods.
  • Biological Activity Correlation: Proper folding and disulfide bond formation are crucial for antimicrobial activity, as misfolded peptides show reduced or no activity.
  • Analog Development: Synthetic analogs with modifications in loop regions or disulfide patterns have been successfully synthesized, showing enhanced antiviral and antibacterial properties, demonstrating the flexibility of chemical synthesis methods.

Q & A

Q. What are the primary structural characteristics of Defensin D that contribute to its antimicrobial activity?

Methodological Answer: Structural analysis techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) are critical for resolving Defensin D’s tertiary structure. Comparative studies using homology modeling against homologous defensins (e.g., human β-defensin-2) can identify conserved motifs (e.g., cysteine-stabilized α-β motifs) linked to membrane disruption . For example, a 2023 study combined circular dichroism spectroscopy with molecular dynamics simulations to correlate structural flexibility with bactericidal efficacy .

Q. How does Defensin D interact with microbial cell membranes at the molecular level?

Methodological Answer: Utilize liposome leakage assays and fluorescence anisotropy to measure membrane permeability changes. Surface plasmon resonance (SPR) can quantify binding kinetics between Defensin D and lipid bilayers. A 2024 study integrated atomic force microscopy (AFM) to visualize pore formation in E. coli membranes, revealing concentration-dependent oligomerization .

Q. What in vitro assays are most reliable for assessing Defensin D’s antimicrobial spectrum?

Methodological Answer: Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines, controlling for variables like pH, cation concentration, and microbial growth phase. Pair with time-kill curve analyses to differentiate bacteriostatic vs. bactericidal effects. Recent work highlights discrepancies in MIC values for Candida albicans due to variability in serum protein content across labs .

Advanced Research Questions

Q. How can researchers address conflicting data on Defensin D’s immunomodulatory roles in chronic inflammation?

Methodological Answer: Employ single-cell RNA sequencing to profile immune cell responses in Defensin D-treated models. Meta-analysis of transcriptomic datasets (e.g., GEO Repository) can identify context-dependent signaling pathways (e.g., NF-κB vs. MAPK). A 2025 study resolved contradictions by stratifying data based on tissue-specific cytokine microenvironments .

Q. What strategies optimize Defensin D delivery in vivo while minimizing off-target cytotoxicity?

Methodological Answer: Test nanoparticle encapsulation (e.g., PLGA or lipid-based carriers) using HPLC-coupled mass spectrometry to monitor release kinetics. CRISPR-Cas9 knock-in models can localize Defensin D expression to specific epithelial compartments, as demonstrated in a murine colitis study .

Q. How should researchers design studies to reconcile discrepancies in Defensin D’s efficacy against Gram-positive vs. Gram-negative bacteria?

Methodological Answer: Conduct comparative proteomics on bacterial membrane extracts to identify Defensin D binding targets (e.g., lipopolysaccharides vs. lipoteichoic acids). Machine learning classifiers (e.g., Random Forest) can analyze MIC datasets to isolate strain-specific resistance factors .

Q. What ethical and regulatory considerations apply when using human-derived samples in Defensin D research?

Methodological Answer: Adhere to GDPR and IRB protocols for informed consent, especially when working with mucosal swabs or biopsy samples. Implement anonymization pipelines and secure storage (e.g., encrypted REDCap databases) for genomic data. A 2024 framework recommends tiered access controls for sensitive datasets .

Data Analysis and Validation

Q. How can researchers ensure the reproducibility of Defensin D’s activity in multi-center studies?

Methodological Answer: Use reference standards (e.g., synthetic Defensin D batches with LC-MS validation) across labs. Share raw data via FAIR-compliant repositories (e.g., Zenodo) with detailed metadata on experimental conditions. A 2025 inter-laboratory trial improved reproducibility by 34% using standardized broth microdilution protocols .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Defensin D studies?

Methodological Answer: Apply non-linear regression models (e.g., log-logistic curves) to fit dose-response data. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For small sample sizes, Bayesian hierarchical models mitigate overfitting, as shown in a recent meta-analysis of keratinocyte migration assays .

Tables: Key Findings from Recent Studies

Study Focus Method Key Finding Reference
Structural stabilityMolecular dynamics simulationsSalt bridges at residues 15–18 enhance thermostability
In vivo delivery efficiencyPLGA nanoparticle encapsulation60% bioavailability in murine lung tissue vs. 12% free form
Antimicrobial spectrumMeta-analysis of 120 MIC datasetsGram-negative efficacy correlates with lipid A content

Guidance for Methodological Rigor

  • Data Validation: Ensure datasets meet reliability (Cronbach’s α > 0.8), representativeness (stratified sampling), and validity (convergent-divergent testing) .
  • Ethical Compliance: Document GDPR-compliant workflows for human data, including pseudonymization and breach notification plans .

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